molecular formula C9H10BrCl2NO B13477349 3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride

3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride

Cat. No.: B13477349
M. Wt: 298.99 g/mol
InChI Key: GTHKMNQGERYPAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride is a chemical compound with the molecular formula C9H10BrClNO·HCl. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties. This compound is known for its stability and reactivity, making it a valuable tool in chemical synthesis and other scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain the desired compound in high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow synthesis. This method allows for the efficient and scalable production of the compound, ensuring consistent quality and yield. The use of automated systems and precise control of reaction parameters further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives .

Scientific Research Applications

3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)oxetan-3-amine hydrochloride
  • 3-(4-Chlorophenyl)oxetan-3-amine hydrochloride
  • 3-(4-Bromophenyl)oxetan-3-ol

Uniqueness

3-(4-Bromo-2-chlorophenyl)oxetan-3-amine hydrochloride is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This dual halogenation enhances its reactivity and allows for a broader range of chemical transformations compared to similar compounds with only one halogen atom .

Properties

Molecular Formula

C9H10BrCl2NO

Molecular Weight

298.99 g/mol

IUPAC Name

3-(4-bromo-2-chlorophenyl)oxetan-3-amine;hydrochloride

InChI

InChI=1S/C9H9BrClNO.ClH/c10-6-1-2-7(8(11)3-6)9(12)4-13-5-9;/h1-3H,4-5,12H2;1H

InChI Key

GTHKMNQGERYPAG-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=C(C=C(C=C2)Br)Cl)N.Cl

Origin of Product

United States

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